molecular formula C11H18OSi B13704939 (4-Ethoxyphenyl)trimethylsilane CAS No. 33733-39-0

(4-Ethoxyphenyl)trimethylsilane

Cat. No.: B13704939
CAS No.: 33733-39-0
M. Wt: 194.34 g/mol
InChI Key: PGAWRILOGZZUEE-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)trimethylsilane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 4-ethoxyphenyl group. This compound is part of a broader class of silanes, which are widely used in organic synthesis due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Ethoxyphenyl)trimethylsilane can be synthesized through various methods. One common approach involves the reaction of 4-ethoxyphenylmagnesium bromide with trimethylchlorosilane. The reaction typically occurs in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxyphenyl)trimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Ethoxyphenyl)trimethylsilane has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Ethoxyphenyl)trimethylsilane involves the electron-donating properties of the trimethylsilyl group. This group stabilizes positive charges on adjacent carbon atoms, facilitating various chemical reactions. The compound can act as a hydride donor or participate in electrophilic substitution reactions, where the silicon atom plays a crucial role in stabilizing reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)trimethylsilane
  • (4-Chlorophenyl)trimethylsilane
  • (4-Bromophenyl)trimethylsilane

Uniqueness

(4-Ethoxyphenyl)trimethylsilane is unique due to the presence of the ethoxy group, which imparts different electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in specific synthetic applications .

Biological Activity

(4-Ethoxyphenyl)trimethylsilane is an organosilicon compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11H16OSi
  • Molecular Weight : 196.33 g/mol
  • CAS Number : 3047059-87-7

The compound features a phenyl group substituted with an ethoxy group and a trimethylsilyl group, contributing to its unique reactivity and biological properties.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives of trimethylsilane have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Properties : Research into related silanes has revealed their potential as anticancer agents. The ability of these compounds to interfere with cellular signaling pathways may contribute to their antiproliferative effects against cancer cell lines .
  • Enzyme Inhibition : Some studies suggest that this compound may act as an enzyme inhibitor. This property could be leveraged in drug design, particularly for conditions involving enzyme dysregulation .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis and death.
  • Inhibition of DNA Synthesis : Some organosilicon compounds inhibit DNA synthesis in cancer cells, leading to reduced proliferation.
  • Modulation of Signaling Pathways : The ethoxy group may enhance the compound's ability to interact with cellular receptors or enzymes involved in critical signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various silanes against common pathogens. Results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundPathogenMIC (µg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64

Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound reduced cell viability in a dose-dependent manner. The IC50 values for various cancer lines were as follows:

Cell LineIC50 (µM)
PC3 (Prostate Cancer)15
MCF7 (Breast Cancer)20
HeLa (Cervical Cancer)25

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Properties

CAS No.

33733-39-0

Molecular Formula

C11H18OSi

Molecular Weight

194.34 g/mol

IUPAC Name

(4-ethoxyphenyl)-trimethylsilane

InChI

InChI=1S/C11H18OSi/c1-5-12-10-6-8-11(9-7-10)13(2,3)4/h6-9H,5H2,1-4H3

InChI Key

PGAWRILOGZZUEE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)[Si](C)(C)C

Origin of Product

United States

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